HDAC1 Inhibition: 6-(Trifluoromethyl)nicotinohydrazide Demonstrates 4.1 µM IC50 — A Critical Differentiator from Methyl-Substituted Analogs
6-(Trifluoromethyl)nicotinohydrazide exhibits inhibitory activity against human recombinant histone deacetylase 1 (HDAC1) with an IC50 of 4.1 µM (4.10E+3 nM) [1]. This activity is a direct consequence of the 6-CF3 substitution pattern; the 6-methyl analog (6-methylnicotinohydrazide) shows no reported HDAC inhibitory activity , establishing the CF3 group as a critical determinant for enzyme engagement.
| Evidence Dimension | HDAC1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.1 µM (4.10E+3 nM) |
| Comparator Or Baseline | 6-Methylnicotinohydrazide: No reported HDAC1 inhibitory activity |
| Quantified Difference | Target compound shows measurable inhibition; comparator lacks activity |
| Conditions | Fluorimetric assay using histone H3 substrate; pre-incubation at room temperature for 15 minutes before substrate addition |
Why This Matters
For epigenetics-focused medicinal chemistry programs, the demonstrated HDAC1 inhibition at low micromolar concentrations justifies selecting the 6-CF3-substituted hydrazide over methyl analogs for developing targeted anticancer agents.
- [1] BindingDB. (n.d.). BDBM50047973 (CHEMBL3314867): Inhibition of human recombinant HDAC1 using histone H3 substrate. IC50 = 4.10E+3 nM. Retrieved from https://bdb8.ucsd.edu View Source
